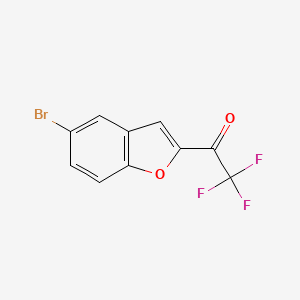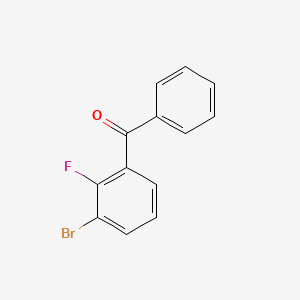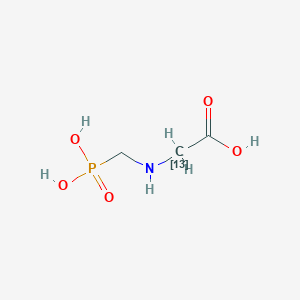
N-(Phosphonomethyl)(2-~13~C)glycine
Vue d'ensemble
Description
“N-(Phosphonomethyl)(2-~13~C)glycine”, also known as Glyphosate, is a broad-spectrum, non-selective systemic herbicide . It plays a crucial role in inhibiting the activity of 5-enolpyruvylshikimic acid-3-phosphate synthase, which is involved in aromatic amino acid biosynthesis .
Molecular Structure Analysis
The linear formula of “N-(Phosphonomethyl)(2-~13~C)glycine” is (HO)2P(O)CH2NHCH2CO2H . Its molecular weight is 169.07 . The SMILES string representation is OC(=O)CNCP(O)(O)=O .Chemical Reactions Analysis
“N-(Phosphonomethyl)(2-~13~C)glycine” is known to inhibit the plant enzyme 5-enolpyruvylshikimic acid-3-phosphate synthase . This inhibition disrupts the shikimate pathway-dependent synthesis of aromatic amino acids in plants .Physical And Chemical Properties Analysis
“N-(Phosphonomethyl)(2-~13~C)glycine” appears as a white crystalline powder . It has a melting point of 230 °C (dec.) (lit.) . The compound is suitable for HPLC and gas chromatography (GC) techniques .Applications De Recherche Scientifique
Environmental Fate and Soil Interaction
Glyphosate's behavior in agricultural soil underscores its environmental persistence and interaction with the ecosystem. Al-Rajab and Hakami (2014) detail glyphosate's degradation, stabilization, remobilization, and leaching in agricultural soils, highlighting its rapid degradation and slow leaching, which mitigates groundwater contamination risks but raises questions about long-term soil health and microbial ecosystem impacts (Al-Rajab & Hakami, 2014).
Herbicide Resistance and Protein Engineering
The molecular basis of glyphosate resistance through protein engineering offers insights into the adaptability of agricultural practices in response to weed resistance. Pollegioni, Schonbrunn, and Siehl (2011) explore various mechanisms of resistance, including natural diversity and molecular evolution, pointing towards a sustainable use of glyphosate by mitigating resistance development (Pollegioni, Schonbrunn, & Siehl, 2011).
Microbial Activity and Ecological Impact
Araújo, Monteiro, and Abarkeli (2003) studied glyphosate's impact on microbial activity in Brazilian soils, revealing that glyphosate application increases soil respiration and enzyme activity, suggesting alterations in soil microbial communities that could affect soil health and nutrient cycling (Araújo, Monteiro, & Abarkeli, 2003).
Water Systems and Aquatic Organisms
The fate and transport of glyphosate in surface waters of agricultural basins were examined by Coupe, Kalkhoff, Capel, and Grégoire (2012), who found variable detection frequencies and magnitudes across basins. This work illustrates the complexities of glyphosate's environmental transport and its potential to affect aquatic ecosystems through runoff (Coupe, Kalkhoff, Capel, & Grégoire, 2012).
Synthesis and Medicinal Chemistry
Recent developments in the synthesis and biological activity of α-aminophosphonic acids, including N-(phosphonomethyl) glycine derivatives, underscore their importance in medicinal chemistry. Naydenova, Todorov, and Troev (2010) discuss these compounds' structural analogies to amino acids and their potential for therapeutic applications, highlighting the ongoing research into glyphosate's chemical properties and applications beyond herbicide use (Naydenova, Todorov, & Troev, 2010).
Safety And Hazards
Propriétés
IUPAC Name |
2-(phosphonomethylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDAORKBJWWYJS-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(N[13CH2]C(=O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746141 | |
| Record name | N-(Phosphonomethyl)(2-~13~C)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Phosphonomethyl)(2-~13~C)glycine | |
CAS RN |
287399-31-9 | |
| Record name | N-(Phosphonomethyl)(2-~13~C)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287399-31-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



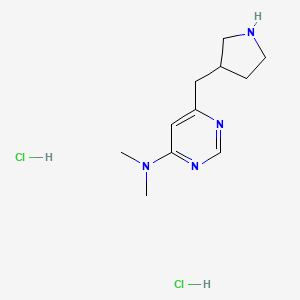
![[4-(2-Piperidin-4-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-amine hydrochloride](/img/structure/B1443554.png)
![4-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride](/img/structure/B1443555.png)
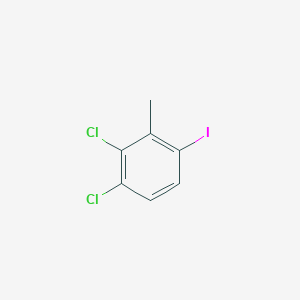
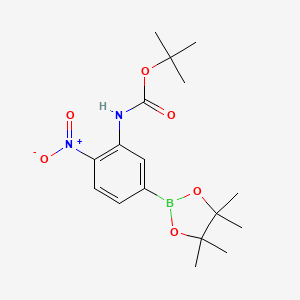
![N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B1443559.png)
![(1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1443563.png)
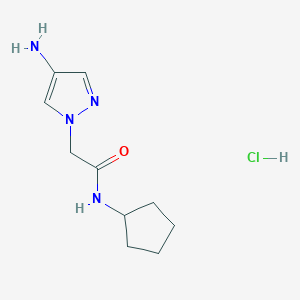
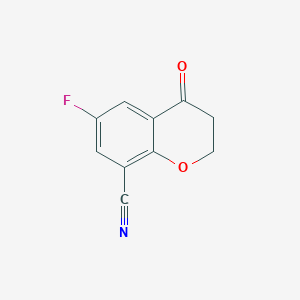
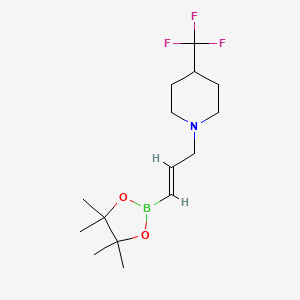
![N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide](/img/structure/B1443571.png)

